molecular formula C13H25ClN2O2 B1382327 Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride CAS No. 1803604-68-3

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B1382327
CAS No.: 1803604-68-3
M. Wt: 276.8 g/mol
InChI Key: VMPJKWQMHBOYFK-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxylate group and a hydrochloride salt, making it a valuable intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as high yields, short reaction times, and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with different substituents.

Scientific Research Applications

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act on cell membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Evodiamine: A compound with potential anticancer activity.

    Matrine: Known for its antiproliferative effects on cancer cells.

    Berberine: Exhibits antimicrobial and antidiabetic properties.

    Tetrandine: Used for its anti-inflammatory and antimalarial activities.

Uniqueness

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJKWQMHBOYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-68-3
Record name 1-Piperidinecarboxylic acid, 4-methyl-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride
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Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 6
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

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